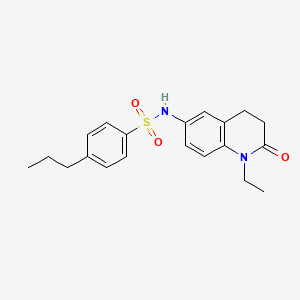

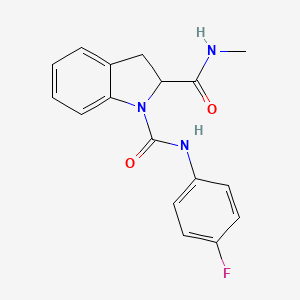

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

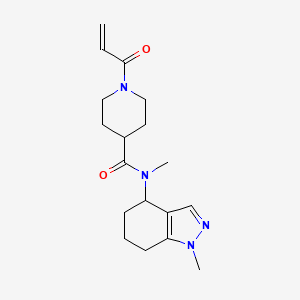

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, also known as ETP-46464, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound is known to inhibit the activity of a specific enzyme called tankyrase, which is involved in the regulation of several cellular processes, including telomere maintenance, Wnt signaling, and DNA repair.

Applications De Recherche Scientifique

Antimicrobial Applications

A study by Vanparia et al. (2010) synthesized a novel compound related to the tetrahydroquinoline family, demonstrating significant antimicrobial activity against various strains of bacteria and fungi. This suggests the potential use of such compounds in developing new antimicrobial agents (Vanparia et al., 2010).

Antitumor Applications

Alqasoumi et al. (2010) described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, showing potent in vitro antitumor activity. Some compounds were more potent than the reference drug Doxorubicin, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).

Synthesis and Characterization

Consonni et al. (1996) discussed the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes, leading to tetrahydroquinoline and quinoline derivatives. The study provides insights into the synthesis methodologies of such compounds, offering a foundation for further chemical modifications and applications (Consonni et al., 1996).

Pharmacological and Structural Analysis

Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, demonstrating significant anti-cancer activity through in vitro screenings. The study not only showcases the therapeutic potential of these compounds but also investigates the underlying molecular mechanisms, suggesting their role in activating pro-apoptotic genes (Cumaoğlu et al., 2015).

Exploration of Chemical Properties

Hidaka et al. (1984) explored isoquinolinesulfonamides as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, providing a base for developing selective inhibitors for therapeutic applications (Hidaka et al., 1984).

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-5-15-6-10-18(11-7-15)26(24,25)21-17-9-12-19-16(14-17)8-13-20(23)22(19)4-2/h6-7,9-12,14,21H,3-5,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPPEQWNDPOVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)

![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)

![N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2595624.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)

![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)